Endothelin 3
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Overview
Description
Endothelin-3 is a protein encoded by the EDN3 gene in humans. It belongs to the endothelin family, which consists of endothelium-derived vasoactive peptides involved in various biological functions. The active form of Endothelin-3 is a 21 amino acid peptide processed from a precursor protein. This peptide acts as a ligand for endothelin receptor type B, playing a crucial role in the development of neural crest-derived cell lineages, such as melanocytes and enteric neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Endothelin-3 is synthesized through proteolytic processing of its precursor, big endothelin-3. This process involves the cleavage of big endothelin-3 at specific sites by enzymes such as endothelin converting enzyme-1 and neutral endopeptidase 24.11. The reaction conditions typically involve an acidic pH optimum (pH 6.0 to 6.5) and the presence of zinc-dependent endopeptidases .
Industrial Production Methods: Industrial production of Endothelin-3 involves recombinant DNA technology. The gene encoding Endothelin-3 is cloned and expressed in suitable host cells, such as Escherichia coli or mammalian cells. The expressed protein is then purified using chromatographic techniques to obtain the active peptide.
Chemical Reactions Analysis
Types of Reactions: Endothelin-3 undergoes various biochemical reactions, including:
Proteolytic Cleavage: The precursor big endothelin-3 is cleaved to produce the active Endothelin-3 peptide.
Binding Reactions: Endothelin-3 binds to endothelin receptor type B, initiating a cascade of intracellular signaling pathways.
Common Reagents and Conditions:
Enzymes: Endothelin converting enzyme-1, neutral endopeptidase 24.11.
Reaction Conditions: Acidic pH (6.0 to 6.5), presence of zinc ions.
Major Products:
- The primary product of the proteolytic cleavage of big endothelin-3 is the active Endothelin-3 peptide.
Scientific Research Applications
Endothelin-3 has a wide range of scientific research applications, including:
Chemistry: Studying the structure and function of vasoactive peptides.
Medicine: Exploring the involvement of Endothelin-3 in various diseases, including cardiovascular diseases, cancer, and obesity
Industry: Utilizing recombinant DNA technology for the production of Endothelin-3 for research and therapeutic purposes.
Mechanism of Action
Endothelin-3 exerts its effects by binding to endothelin receptor type B, a G protein-coupled receptor. This binding activates several intracellular signaling pathways, including the AMPK, JNK/c-JUN, and STAT3 pathways. These pathways regulate various cellular processes, such as cell proliferation, differentiation, and migration .
Comparison with Similar Compounds
Endothelin-3 is one of three isoforms in the endothelin family, the others being Endothelin-1 and Endothelin-2. While all three isoforms share structural similarities, they differ in their receptor affinities and biological functions:
Endothelin-1: The most potent vasoconstrictor, primarily involved in regulating vascular tone and contributing to cardiovascular diseases.
Endothelin-2: Similar to Endothelin-1 but with a more restricted expression pattern.
Endothelin-3’s unique role in neural crest cell development and its lower affinity for endothelin receptor type A distinguish it from the other isoforms.
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C121H168N26O33S4/c1-11-62(7)97(117(175)139-89(121(179)180)49-70-53-126-77-25-17-16-24-75(70)77)145-118(176)98(63(8)12-2)144-112(170)88(52-95(157)158)136-105(163)81(44-60(3)4)131-109(167)86(50-71-54-125-59-127-71)134-113(171)90-56-182-181-55-76(124)101(159)146-99(64(9)148)120(178)142-91-57-183-184-58-92(115(173)143-96(61(5)6)116(174)137-84(48-69-32-38-74(152)39-33-69)107(165)132-82(108(166)141-90)46-67-28-34-72(150)35-29-67)140-104(162)80(40-41-93(153)154)130-102(160)78(26-18-20-42-122)129-110(168)87(51-94(155)156)135-103(161)79(27-19-21-43-123)128-106(164)83(47-68-30-36-73(151)37-31-68)138-119(177)100(65(10)149)147-111(169)85(133-114(91)172)45-66-22-14-13-15-23-66/h13-17,22-25,28-39,53-54,59-65,76,78-92,96-100,126,148-152H,11-12,18-21,26-27,40-52,55-58,122-124H2,1-10H3,(H,125,127)(H,128,164)(H,129,168)(H,130,160)(H,131,167)(H,132,165)(H,133,172)(H,134,171)(H,135,161)(H,136,163)(H,137,174)(H,138,177)(H,139,175)(H,140,162)(H,141,166)(H,142,178)(H,143,173)(H,144,170)(H,145,176)(H,146,159)(H,147,169)(H,153,154)(H,155,156)(H,157,158)(H,179,180)/t62-,63-,64+,65+,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,96-,97-,98-,99-,100-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGZWNZGVYLIFX-JQWUVQPESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC8=CC=CC=C8)C(C)O)CC9=CC=C(C=C9)O)CCCCN)CC(=O)O)CCCCN)CCC(=O)O)C(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC8=CC=CC=C8)[C@@H](C)O)CC9=CC=C(C=C9)O)CCCCN)CC(=O)O)CCCCN)CCC(=O)O)[C@@H](C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H168N26O33S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2643.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125692-40-2 |
Source
|
Record name | Endothelin 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125692402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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